

# A Comparative Guide to the Selectivity Profiles of ML365 and ML335

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent potassium channel modulators, **ML365** and ML335. While both compounds target two-pore domain potassium (K2P) channels, they exhibit distinct functionalities and target selectivities, making them valuable and specific tools for research and potential therapeutic development. This document outlines their quantitative performance, the experimental methods used for their characterization, and the signaling pathways they influence.

At a Glance: ML365 vs. ML335

| Feature             | ML365                                                              | ML335                                                                    |
|---------------------|--------------------------------------------------------------------|--------------------------------------------------------------------------|
| Primary Function    | Selective Inhibitor                                                | Selective Activator                                                      |
| Primary Target(s)   | KCNK3/TASK1                                                        | KCNK2/TREK-1 & KCNK10/TREK-2                                             |
| Key Selectivity     | >60-fold selective for TASK1 over TASK3                            | Selective for TREK-1/TREK-2 over TRAAK                                   |
| Associated Pathways | Inhibition of NF-kB signaling,<br>NLRP3 inflammasome<br>activation | Modulation of cellular excitability, potential anti-inflammatory effects |

## **Quantitative Selectivity Profiles**



The following tables summarize the potency and selectivity of **ML365** and ML335 against a range of potassium channels.

**Table 1: ML365 Inhibitory Activity** 

| Target      | Assay Type                     | IC50                | Notes                                                   |
|-------------|--------------------------------|---------------------|---------------------------------------------------------|
| KCNK3/TASK1 | Thallium Influx                | 4 nM                | Primary target.[1][2]                                   |
| KCNK3/TASK1 | Automated<br>Electrophysiology | 16 nM               | Confirms high potency.[1][2]                            |
| KCNK9/TASK3 | Thallium Influx                | ~240 nM (estimated) | >60-fold selectivity for TASK1 over TASK3.              |
| TWIK2       | Whole-cell Voltage<br>Clamp    | 4.07 μΜ             | Also shows inhibitory activity at this related channel. |
| Kir2.1      | Thallium Influx                | >30 μΜ              | Little to no inhibition observed.[1][2]                 |
| KCNQ2       | Thallium Influx                | >30 μM              | Little to no inhibition observed.[1]                    |
| hERG        | Thallium Influx                | >30 μM              | Little to no inhibition observed.[1][2]                 |

**Table 2: ML335 Activator Activity** 



| Target        | Assay Type                     | EC50          | Notes                                                         |
|---------------|--------------------------------|---------------|---------------------------------------------------------------|
| KCNK2/TREK-1  | Two-Electrode Voltage<br>Clamp | 14.3 μΜ       | Primary target.[3]                                            |
| KCNK10/TREK-2 | Two-Electrode Voltage<br>Clamp | 5.2 μΜ        | Potent activation.[3]                                         |
| KCNK4/TRAAK   | Two-Electrode Voltage<br>Clamp | No activation | Demonstrates key selectivity within the TREK subfamily.[3][4] |
| TWIK2         | -                              | -             | Inhibits TWIK2-<br>mediated potassium<br>efflux.[5]           |

## **Mechanism of Action and Signaling Pathways**

**ML365** and ML335 exert their effects through distinct mechanisms, influencing different downstream signaling cascades.

# ML365: TASK1 Inhibition and Downstream Consequences

ML365 is a potent and selective inhibitor of the TASK1 potassium channel, a "leak" channel that contributes to setting the resting membrane potential in various cell types. By blocking TASK1, ML365 leads to membrane depolarization, which can increase cellular excitability. This mechanism is implicated in diverse physiological processes, including immune responses and neuronal function.[1] Notably, ML365 has also been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by regulating the NF-κB signaling pathway.[6] Furthermore, its inhibitory action on TWIK2 channels can block ATP-induced NLRP3 inflammasome activation.





Click to download full resolution via product page

ML365 inhibits TASK1 and TWIK2, affecting excitability and inflammation.

#### ML335: TREK-1/TREK-2 Activation and its Effects

ML335 acts as a selective activator of TREK-1 and TREK-2 channels, which are also members of the K2P family. Activation of these channels increases potassium efflux, leading to hyperpolarization of the cell membrane and a decrease in cellular excitability. This mechanism is being explored for its therapeutic potential in conditions like pain and neuroprotection.[4] The selectivity of ML335 for TREK-1/TREK-2 over the related TRAAK channel is attributed to a single amino acid difference in the binding pocket.[4] Additionally, ML335 has been shown to



inhibit inflammation induced by MSU crystals by blocking TWIK2-mediated potassium efflux, which is an upstream event for NLRP3 inflammasome activation.[5][7]



Click to download full resolution via product page

ML335 activates TREK-1/2 and can inhibit TWIK2-mediated inflammation.

### **Experimental Protocols**

The characterization of **ML365** and ML335 relied on specific biophysical and cell-based assays.

### **Thallium Influx Fluorescent Assay (for ML365)**



This high-throughput screening assay measures potassium channel activity by using thallium (TI+) as a surrogate for potassium (K+).

- Principle: A thallium-sensitive fluorescent dye (e.g., FluxOR™) is loaded into cells expressing
  the target channel (TASK1). When an extracellular solution containing TI+ is added, TI+ flows
  into the cells through open potassium channels, driven by the electrochemical gradient. The
  binding of TI+ to the intracellular dye causes a significant increase in fluorescence, which is
  proportional to channel activity.[1]
- Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing the human KCNK3/TASK1 channel was used.[1]
- Procedure:
  - Cells are plated in multi-well plates and incubated.
  - The cells are loaded with the FluxOR™ dye.
  - Varying concentrations of the test compound (ML365) are added to the wells.
  - A stimulus solution containing a mixture of potassium and thallium is added to the wells to initiate ion influx.
  - The change in fluorescence intensity is measured over time using a fluorescence plate reader.
  - The IC50 value is calculated from the concentration-response curve, representing the concentration of ML365 required to inhibit 50% of the thallium influx.[8]



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ML365: Development of Bis-Amides as Selective Inhibitors of the KCNK3/TASK1 Two Pore Potassium Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. K2P2.1(TREK-1):activator complexes reveal a cryptic selectivity filter binding site PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Polysite Pharmacology of TREK K2P Channels PMC [pmc.ncbi.nlm.nih.gov]
- 5. ML335 inhibits TWIK2 channel-mediated potassium efflux and attenuates mitochondrial damage in MSU crystal-induced inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ML365 inhibits lipopolysaccharide-induced inflammatory responses via the NF-κB signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Figure 4, Inhibition of thallium signal in TASK1/KCNK3-expressing cells by ML365 Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Selectivity Profiles of ML365 and ML335]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586086#comparing-ml365-and-ml335-selectivity-profiles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com